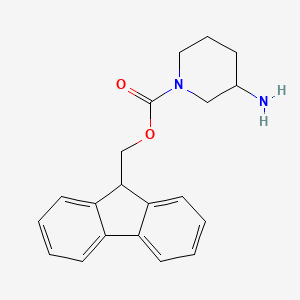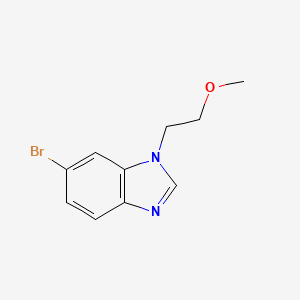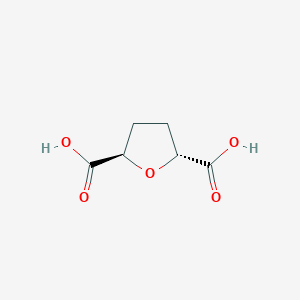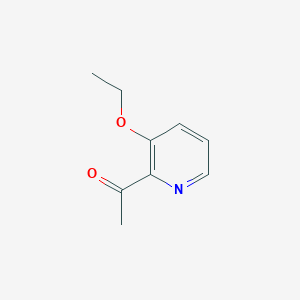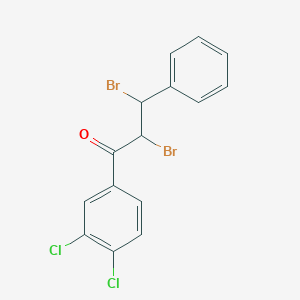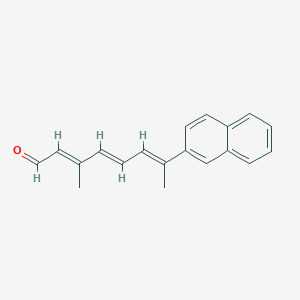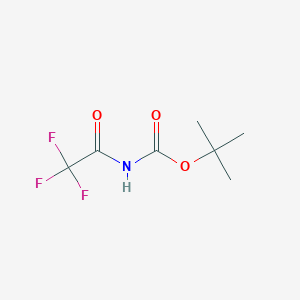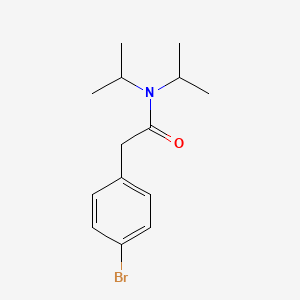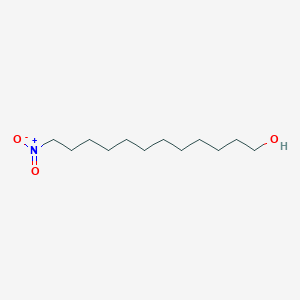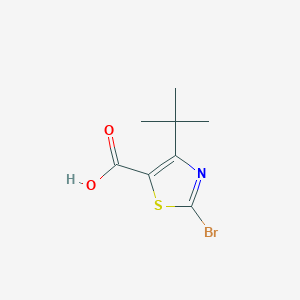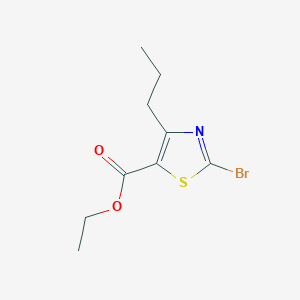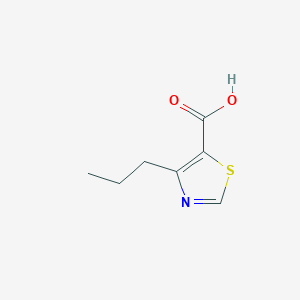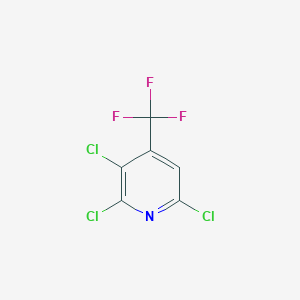
2,3,6-Trichloro-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2,3,6-Trichloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl3F3N. It is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a pyridine ring. This compound is typically a colorless to pale yellow liquid or solid, depending on its state. It is soluble in various organic solvents such as acetonitrile and dimethyl sulfoxide and is relatively stable under normal conditions but should be kept away from strong oxidizing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,6-Trichloro-4-(trifluoromethyl)pyridine involves the reaction of fluoropyridine with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:
Fluoropyridine+Thionyl Chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under optimized conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization is common to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and other nucleophiles can react with the chlorine atoms.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like acetonitrile and dimethyl sulfoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
2,3,6-Trichloro-4-(trifluoromethyl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved can vary depending on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a different position of the trifluoromethyl group.
2,3-Dichloro-5-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Contains a methyl group instead of chlorine atoms.
Uniqueness
2,3,6-Trichloro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals .
Propriétés
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMZCZXPLOZOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



